
Application Notes and Protocols for CAQK-
Functionalized Liposomes in Brain Drug

Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CAQK peptide

Cat. No.: B15622129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The blood-brain barrier (BBB) presents a formidable challenge to the effective delivery of

therapeutics to the central nervous system (CNS). CAQK-functionalized liposomes are an

emerging and promising strategy to overcome this barrier, particularly in the context of brain

injury and disease. The CAQK peptide (Cys-Ala-Gln-Lys) has been shown to target the injured

brain parenchyma by binding to upregulated proteoglycan complexes, such as tenascin-C, at

the site of injury.[1][2] This targeting moiety, when conjugated to the surface of liposomes, can

enhance the accumulation of encapsulated drugs at pathological sites within the brain, thereby

increasing therapeutic efficacy and reducing systemic side effects.

These application notes provide a comprehensive overview and detailed protocols for the

preparation, characterization, and evaluation of CAQK-functionalized liposomes for targeted

drug delivery to the brain.

Data Presentation
Table 1: Physicochemical Properties of Unloaded
Liposomes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15622129?utm_src=pdf-interest
https://www.benchchem.com/product/b15622129?utm_src=pdf-body
https://escholarship.org/uc/item/62q48124
https://pmc.ncbi.nlm.nih.gov/articles/PMC10724044/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Liposome
Formulation

Mean Diameter
(nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Reference

Plain Liposomes 150 - 194 < 0.2 Near zero [3]

Cationic

Liposomes
170 < 0.2 Positive [3]

PEGylated

Liposomes
~127 ~0.142 -34 [4]

DSPE-PEG-

CAQK modified

Liposomes

~119 < 0.2 Not specified [5]

Table 2: Drug Encapsulation Efficiency
Liposome
Formulation

Drug
Encapsulation
Efficiency (%)

Loading
Capacity (%)

Reference

Doxorubicin

Liposomes
Doxorubicin > 90% Not specified [6]

Quercetin

Liposomes
Quercetin ~54% Not specified [7]

Asiatic Acid

Liposomes
Asiatic Acid ~73% Not specified [8]

Cefepime

Liposomes
Cefepime > 50% Not specified [9]

Note: Data for drug-loaded CAQK-functionalized liposomes is limited in publicly available

literature. The presented data for other liposomal formulations can serve as a benchmark.
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This protocol describes the preparation of CAQK-functionalized liposomes using the thin-film

hydration method followed by extrusion and post-insertion for peptide conjugation.

Materials:

Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]

(DSPE-PEG-Maleimide)

CAQK peptide with a C-terminal cysteine (CAQKC)

Chloroform and Methanol (analytical grade)

Phosphate-buffered saline (PBS), pH 7.4

HEPES buffer (50 mM, pH 6.5)

Procedure:

Lipid Film Hydration:

Dissolve DPPC, cholesterol, and DSPE-PEG-Maleimide in a chloroform:methanol (2:1,

v/v) mixture in a round-bottom flask.

Remove the organic solvent using a rotary evaporator under vacuum at a temperature

above the lipid transition temperature to form a thin lipid film.

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

Hydration and Sizing:

Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of

multilamellar vesicles (MLVs).
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Subject the MLV suspension to several freeze-thaw cycles to enhance encapsulation

efficiency for hydrophilic drugs.

Extrude the liposome suspension through polycarbonate membranes of defined pore size

(e.g., 100 nm) using a mini-extruder to produce unilamellar vesicles (LUVs) of a uniform

size.

CAQK Peptide Conjugation:

Dissolve the CAQKC peptide in HEPES buffer (50 mM, pH 6.5).

Mix the maleimide-functionalized liposomes with the peptide solution at a specific molar

ratio (e.g., 1:30 peptide to maleimide) and incubate at room temperature for 12 hours with

gentle stirring.[10]

Remove unconjugated peptide by dialysis or size exclusion chromatography.

Protocol 2: Drug Loading into CAQK-Functionalized
Liposomes
For Hydrophilic Drugs:

Dissolve the hydrophilic drug in the aqueous buffer used for the hydration of the lipid film in

Protocol 1, Step 2. The drug will be passively encapsulated within the aqueous core of the

liposomes.

For Lipophilic Drugs:

Co-dissolve the lipophilic drug with the lipids in the organic solvent in Protocol 1, Step 1. The

drug will be incorporated into the lipid bilayer of the liposomes.

For Amphipathic Weakly Basic/Acidic Drugs (Remote Loading):

Prepare liposomes with a transmembrane pH or ion gradient.

For a pH gradient, hydrate the lipid film with an acidic buffer (e.g., citrate buffer, pH 4.0) and

then exchange the external buffer with a neutral buffer (e.g., PBS, pH 7.4).
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Add the drug to the exterior of the liposomes. The uncharged form of the drug will diffuse

across the lipid bilayer and become charged and trapped in the acidic interior.

Determination of Encapsulation Efficiency (EE):

Separate the drug-loaded liposomes from the unencapsulated drug using methods like

dialysis, size exclusion chromatography, or ultracentrifugation.

Quantify the amount of drug in the liposomal fraction and the total amount of drug used.

Calculate EE using the formula: EE (%) = (Amount of drug in liposomes / Total amount of

drug used) x 100

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Model
Permeability Assay
This protocol utilizes a Transwell system with a monolayer of brain endothelial cells (e.g.,

bEnd.3) to assess the permeability of CAQK-functionalized liposomes.

Materials:

bEnd.3 cells (murine brain endothelial cell line)

Transwell inserts (e.g., 0.4 µm pore size)

Cell culture medium (e.g., DMEM with supplements)

Fluorescently labeled liposomes (e.g., Rhodamine-PE labeled)

Lucifer Yellow (as a marker for paracellular permeability)

Trans-endothelial electrical resistance (TEER) meter

Procedure:

Cell Seeding and Monolayer Formation:
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Coat the Transwell inserts with an extracellular matrix protein (e.g., collagen type I or

fibronectin).[11]

Seed bEnd.3 cells onto the apical side of the inserts and culture until a confluent

monolayer is formed.

Monitor the integrity of the monolayer by measuring the TEER. A stable and high TEER

value indicates a tight barrier.

Permeability Assay:

Replace the medium in the apical and basolateral chambers with fresh medium.

Add the fluorescently labeled CAQK-functionalized liposomes and control liposomes (e.g.,

non-functionalized) to the apical chamber.

At designated time points, collect samples from the basolateral chamber.

Measure the fluorescence intensity of the samples to quantify the amount of liposomes

that have crossed the monolayer.

In parallel, assess the permeability of Lucifer Yellow to ensure the integrity of the BBB

model was not compromised during the experiment.[12]

Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)

Where dQ/dt is the rate of appearance of liposomes in the basolateral chamber, A is the

surface area of the Transwell membrane, and C0 is the initial concentration of liposomes in

the apical chamber.

Protocol 4: Cellular Uptake Study in Brain Endothelial
Cells
This protocol assesses the uptake of CAQK-functionalized liposomes by brain endothelial cells

using fluorescence microscopy and flow cytometry.

Materials:

bEnd.3 cells
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Fluorescently labeled CAQK-functionalized liposomes

Cell culture plates

Fluorescence microscope

Flow cytometer

Procedure:

Cell Culture and Treatment:

Seed bEnd.3 cells in culture plates and allow them to adhere and grow.

Incubate the cells with fluorescently labeled CAQK-functionalized liposomes and control

liposomes for a specified period (e.g., 2-4 hours).

Fluorescence Microscopy:

Wash the cells with PBS to remove non-internalized liposomes.

Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei with DAPI.

Visualize the cellular uptake of liposomes using a fluorescence microscope.

Flow Cytometry:

Wash the cells and detach them using a non-enzymatic cell dissociation solution.

Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the

mean fluorescence intensity per cell, which corresponds to the amount of internalized

liposomes.

Protocol 5: In Vivo Biodistribution and Brain
Accumulation
This protocol evaluates the biodistribution and brain targeting efficiency of CAQK-functionalized

liposomes in an animal model (e.g., mouse model of brain injury).
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Materials:

Animal model (e.g., mice with induced traumatic brain injury or demyelination)[2]

Liposomes labeled with a near-infrared fluorescent dye (e.g., DiR) or a radionuclide.

In vivo imaging system (for fluorescence imaging) or a gamma counter (for radioactivity

measurement).

Procedure:

Animal Model and Administration:

Induce brain injury in the animal model as required.

Administer the labeled CAQK-functionalized liposomes and control liposomes

intravenously (e.g., via tail vein injection).

In Vivo Imaging:

At various time points post-injection, anesthetize the animals and perform whole-body

imaging using an in vivo imaging system to monitor the biodistribution of the liposomes in

real-time.

Ex Vivo Organ Analysis:

At the end of the experiment, euthanize the animals and perfuse with saline to remove

blood from the organs.

Harvest the brain and other major organs (liver, spleen, kidneys, lungs, heart).

Measure the fluorescence or radioactivity in each organ to quantify the accumulation of

liposomes.

Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
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Caption: Experimental workflow for CAQK-functionalized liposomes.
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Caption: Proposed mechanism of CAQK-liposome targeting to the brain.
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Caption: Potential cellular uptake and transport pathway across the BBB.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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